An In-depth Technical Guide to 2-(Difluoromethyl)cyclopropan-1-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Difluoromethyl)cyclopropan-1-amine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(difluoromethyl)cyclopropan-1-amine, a molecule of significant interest in modern medicinal chemistry. The strategic incorporation of a difluoromethyl group into a cyclopropylamine scaffold imparts unique stereoelectronic properties, rendering it a valuable building block for the development of novel therapeutics. This document explores the physicochemical characteristics, spectroscopic features, and chemical reactivity of this compound, with a focus on its role as a conformationally rigid hydrogen-bond donor and a bioisosteric replacement for other functional groups. Detailed synthetic protocols and discussions on the stability of the difluorinated cyclopropane ring are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this important molecular entity.
Introduction: The Rising Prominence of Fluorinated Cyclopropanes in Drug Discovery
The confluence of fluorine chemistry and strained ring systems has yielded a plethora of novel molecular architectures with profound implications for drug design.[1] Among these, fluorinated cyclopropanes have emerged as particularly valuable motifs.[2] The cyclopropane ring, with its inherent rigidity, offers a means to lock in specific conformations, which can be advantageous for optimizing ligand-receptor interactions.[3] Concurrently, the introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[4][5]
The difluoromethyl group (CHF2), in particular, has garnered substantial attention.[6] Unlike the more common trifluoromethyl group, the CHF2 moiety possesses a polarized C-H bond that can act as a unique hydrogen-bond donor.[4][7] When appended to a cyclopropane ring, the resulting difluoromethyl cyclopropane (DFC) group serves as a conformationally rigid hydrogen-bond donor, a feature that is highly sought after in the design of potent and selective enzyme inhibitors and receptor modulators.[4][8] This guide focuses on 2-(difluoromethyl)cyclopropan-1-amine, a bifunctional molecule that combines the desirable attributes of the DFC group with the synthetic versatility of a primary amine.
Physicochemical and Computed Properties
| Property | (1R,2R)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride | 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride |
| CAS Number | 2059915-48-7 | 1803595-15-4[9] |
| Molecular Formula | C₄H₈ClF₂N | C₄H₈ClF₂N[9] |
| Molecular Weight | 143.56 g/mol [7][9] | 143.56 g/mol [10] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų[7] | 26.02 Ų |
| Computed logP | 1.0205[7] | 1.1646 |
| Hydrogen Bond Donors | 1[7] | 2 |
| Hydrogen Bond Acceptors | 1[7] | 1 |
| Rotatable Bonds | 1[7] | 1 |
| Purity | ≥98%[7] | ≥97%[9] |
| Storage Conditions | Sealed in dry, 2-8°C[7] | 4°C, protect from light[9] |
Note: Some properties are computed and should be considered as estimates.
Spectroscopic Characterization
Detailed experimental spectra for 2-(difluoromethyl)cyclopropan-1-amine are not widely published. However, based on the known spectroscopic properties of similar amines and fluorinated compounds, the following characteristics can be anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-(difluoromethyl)cyclopropan-1-amine would be characterized by signals corresponding to the cyclopropyl protons, the amine protons, and the proton of the difluoromethyl group. The protons on the cyclopropane ring would appear in the upfield region, typically between 0.5 and 2.0 ppm, and would exhibit complex splitting patterns due to geminal and vicinal coupling. The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which would be concentration and solvent-dependent. The proton of the CHF₂ group would be a triplet due to coupling with the two fluorine atoms, with a characteristic coupling constant (²JHF) of around 50-60 Hz.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show signals for the cyclopropyl carbons and the carbon of the difluoromethyl group. The cyclopropyl carbons would resonate at high field. The carbon of the CHF₂ group would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It would exhibit a single resonance for the two equivalent fluorine atoms of the CHF₂ group. This signal would be split into a doublet by the adjacent proton (²JFH). The chemical shift of the difluoromethyl group typically appears in a specific region of the ¹⁹F NMR spectrum.[11][12]
Synthesis of 2-(Difluoromethyl)cyclopropan-1-amine
The synthesis of chiral difluoromethyl cyclopropanes has been an area of active research, with several innovative methods being developed. A prominent strategy involves the enantioselective desymmetric difluoromethylation of cyclopropenes.[4][8] This approach allows for the modular construction of chiral DFC moieties with high efficiency and enantioselectivity.
Diagram: General Synthetic Approach
Caption: A generalized workflow for the synthesis of chiral 2-(difluoromethyl)cyclopropane derivatives.
Experimental Protocol: Enantioselective Desymmetric Hydrodifluoromethylation
The following is a generalized experimental protocol based on published literature for the synthesis of chiral difluoromethyl cyclopropanes.[4]
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Catalyst Preparation: In a glovebox, a solution of the copper(I) catalyst (e.g., [Cu(CH₃CN)₄]PF₆, 3 mol%) and the chiral ligand (6 mol%) in a mixture of anhydrous THF and DMPU (4:1) is prepared.
-
Reaction Setup: The catalyst solution is cooled to -20 °C. A solution of the difluoromethyl source, (DMPU)₂Zn(CF₂H)₂ (2.0 equivalents), in DMPU is added via syringe, followed by the 3,3-disubstituted cyclopropene (1.0 equivalent) in anhydrous THF.
-
Reaction Monitoring: The reaction mixture is stirred at -20 °C for 48 hours. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy of crude reaction aliquots.
-
Workup and Purification: Upon completion, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired difluoromethylated cyclopropane.
-
Further Functionalization: The resulting product can then be subjected to further chemical transformations to introduce the amine functionality, for example, through reduction of a nitrile group or other standard methods.
Chemical Reactivity and Stability
The chemical reactivity of 2-(difluoromethyl)cyclopropan-1-amine is dictated by the interplay of the strained cyclopropane ring, the nucleophilic amine, and the electron-withdrawing difluoromethyl group.
Reactions of the Amine Group
The primary amine is a versatile functional handle for a wide range of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.
-
Boc Protection: The amine can be readily protected with a tert-butyloxycarbonyl (Boc) group, which is a common strategy in multi-step syntheses.[13][14]
Stability and Reactivity of the Difluorocyclopropane Ring
gem-Difluorocyclopropanes are generally kinetically stable, yet the ring strain and the electronic effects of the fluorine atoms can predispose them to ring-opening reactions under certain conditions.[15][16]
-
Ring Opening: The cleavage of the cyclopropane C-C bonds can be initiated by electrophiles, nucleophiles, or radical species. The regioselectivity of the ring opening is influenced by the substitution pattern and the reaction conditions.[15]
-
Stability: The presence of two fluorine atoms on the same carbon can increase the ring strain.[15] However, these compounds are often stable to a variety of reaction conditions that do not involve strong acids, bases, or radical initiators.
Diagram: Key Reactivity of the 2-(Difluoromethyl)cyclopropylamine Scaffold
Caption: A summary of the primary reactive sites of 2-(difluoromethyl)cyclopropan-1-amine.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and electronic properties of the 2-(difluoromethyl)cyclopropane motif make it a highly attractive component in the design of new drug candidates.
Bioisosterism and Hydrogen Bonding
The difluoromethyl group is a bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding interactions with biological targets.[6] The conformational rigidity imparted by the cyclopropane ring pre-organizes the CHF₂ group for optimal interaction with a protein's active site, which can lead to enhanced binding affinity and selectivity.[4]
Diagram: Bioisosteric Role of the Difluoromethyl Group
Caption: The difluoromethyl group as a bioisostere for hydroxyl and thiol functionalities.
Modulation of Physicochemical Properties
Incorporating a difluoromethylcyclopropane unit can favorably modulate key pharmacokinetic properties of a drug candidate, such as:
-
Metabolic Stability: The C-F bond is strong, and fluorination can block sites of oxidative metabolism.
-
Lipophilicity: The introduction of fluorine generally increases lipophilicity, which can affect cell permeability and bioavailability.
-
pKa: The electron-withdrawing nature of the difluoromethyl group can lower the pKa of the adjacent amine.
Safety and Handling
While specific toxicity data for 2-(difluoromethyl)cyclopropan-1-amine is limited, related fluorinated cyclopropylamines are classified as irritants.[10] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[7][9]
References
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